Ethyl 4-bromo-5-(trifluoromethyl)picolinate
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Overview
Description
Ethyl 4-bromo-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H7BrF3NO2 It is a derivative of picolinic acid, featuring a bromine atom at the 4-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-5-(trifluoromethyl)picolinate typically involves the bromination of 4-trifluoromethylpyridine followed by esterification. One common method includes the following steps:
Bromination: 4-Trifluoromethylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 4-position.
Esterification: The resulting 4-bromo-5-(trifluoromethyl)pyridine is then reacted with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of 4-amino-5-(trifluoromethyl)picolinate or 4-thio-5-(trifluoromethyl)picolinate.
Oxidation: Formation of 4-bromo-5-(trifluoromethyl)picolinic acid.
Reduction: Formation of 4-hydro-5-(trifluoromethyl)picolinate.
Scientific Research Applications
Ethyl 4-bromo-5-(trifluoromethyl)picolinate is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-bromo-5-(trifluoromethyl)picolinate can be compared with other picolinic acid derivatives, such as:
- Ethyl 4-chloro-5-(trifluoromethyl)picolinate
- Ethyl 4-fluoro-5-(trifluoromethyl)picolinate
- Ethyl 4-iodo-5-(trifluoromethyl)picolinate
Uniqueness
The presence of the bromine atom at the 4-position and the trifluoromethyl group at the 5-position imparts unique chemical properties to this compound, such as increased reactivity in nucleophilic substitution reactions and enhanced lipophilicity compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C9H7BrF3NO2 |
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Molecular Weight |
298.06 g/mol |
IUPAC Name |
ethyl 4-bromo-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-3-6(10)5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 |
InChI Key |
SEYIPYOEXTWZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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